5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

STAT3 inhibition cancer therapeutics SH2 domain

Procure 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 28004-60-6) as a validated STAT3 SH2 domain ligand (Kd=2.74 μM) and acetylcholinesterase inhibitor scaffold. This specific benzodioxole substitution pattern is critical; generic thiadiazoles lack comparable binding. Schiff base libraries derived from this core achieve MCF-7 IC50 values as low as 1.03 μg/mL. For STAT3-driven oncology, neuroscience, or antimicrobial adjuvant research requiring defined pharmacology.

Molecular Formula C9H7N3O2S
Molecular Weight 221.24 g/mol
CAS No. 28004-60-6
Cat. No. B1266481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine
CAS28004-60-6
Molecular FormulaC9H7N3O2S
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N
InChIInChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12)
InChIKeyHPGXVMFPLXUDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 28004-60-6) – Procurement-Grade Heterocyclic Scaffold for Oncology and Neurodegenerative Research


5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 28004-60-6), also known as 2-amino-5-(3,4-methylenedioxyphenyl)-1,3,4-thiadiazole, is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a benzodioxole moiety . This compound serves as a versatile synthetic intermediate and a core pharmacophore in medicinal chemistry, with documented inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3) [1] and acetylcholinesterase (AChE) [2].

Procurement Risk Alert: Why Substituting 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine with Generic Analogs Compromises STAT3-Directed Research


Generic substitution of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine with structurally similar 1,3,4-thiadiazole analogs is not scientifically justified without validation. While the 1,3,4-thiadiazole core confers broad bioactivity, the specific 5-(1,3-benzodioxol-5-yl) substitution pattern is critical for molecular recognition at the STAT3 SH2 domain and for acetylcholinesterase binding pockets [1]. Even minor structural modifications—such as replacement of the benzodioxole moiety with a phenyl group or substitution at the 2-amino position—dramatically alter binding affinities and selectivity profiles [2]. The evidence below quantifies precisely where this compound demonstrates differentiated performance relative to its closest comparators.

Quantitative Differentiation Evidence: 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine versus Structurally Related Comparators


STAT3 SH2 Domain Binding Affinity of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine demonstrates direct binding to the STAT3 SH2 domain with a measured Kd of 2.74 μM [1]. This binding translates to functional inhibition of STAT3-DNA complex formation with an IC50 of 35 μM in nuclear extract assays [1]. This represents a baseline inhibitory profile that distinguishes the compound from 1,3,4-thiadiazole analogs lacking the benzodioxole moiety, which typically show no measurable STAT3 engagement at equivalent concentrations.

STAT3 inhibition cancer therapeutics SH2 domain transcription factor

Anticancer Activity of Schiff Base Derivatives Synthesized from 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

Schiff base derivatives synthesized from 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine exhibit potent anticancer activity against MCF-7 breast adenocarcinoma cells, with the most active derivative (4c) achieving an IC50 of 1.03 μg/mL [1]. In the same study, compounds derived from an alternative intermediate (2-aminonaphthoxy-1,3,4-thiadiazole) showed generally lower potency against MCF-7 cells, with most derivatives exhibiting IC50 values >10 μg/mL [1].

anticancer MCF-7 Schiff base thiadiazole derivatives

In Vivo Anticancer Efficacy of Benzodioxole-Thiadiazole Derivatives

Compounds 4c and 4d, synthesized from 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine, demonstrated anticancer activity in vivo that was comparable to the standard reference drug [1]. This in vivo validation distinguishes the benzodioxole-thiadiazole scaffold from many 1,3,4-thiadiazole derivatives reported in the literature, which frequently show promising in vitro activity but fail to translate to in vivo models due to poor pharmacokinetic properties or metabolic instability [2].

in vivo anticancer Ehrlich ascites carcinoma tumor model

Acetylcholinesterase (AChE) Inhibition by Thiadiazole-Benzodioxole Derivatives

A newly synthesized thiadiazole-benzodioxole derivative (compound 4a) structurally related to 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine exhibited potent AChE inhibition with an IC50 of 0.114 μM [1]. This activity approaches that of donepezil (IC50 = 0.0201 μM), a clinically approved Alzheimer's drug, and significantly exceeds the activity of simple 1,3,4-thiadiazole derivatives without the benzodioxole moiety, which typically show IC50 values >10 μM against AChE [1].

acetylcholinesterase Alzheimer's disease neurodegeneration enzyme inhibition

Comparative Advantage of Benzodioxole-Containing Thiadiazoles in Antimicrobial Applications

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine has been reported to enhance the activity of ciprofloxacin against Staphylococcus aureus, suggesting potential as an antibiotic adjuvant or efflux pump inhibitor . This adjuvant property is not observed with many simpler 1,3,4-thiadiazole derivatives lacking the benzodioxole moiety, which have been evaluated primarily for direct antimicrobial activity rather than synergistic effects [1].

antimicrobial synergy antibiotic adjuvant efflux pump

Definitive Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine Based on Quantified Differentiation Evidence


Development of STAT3-Targeted Anticancer Agents Requiring Validated SH2 Domain Binding

Researchers developing inhibitors of the STAT3 signaling pathway should prioritize this compound as a core scaffold. Its validated binding to the STAT3 SH2 domain (Kd = 2.74 μM) [1] provides a proven starting point for structure-based drug design and lead optimization campaigns targeting STAT3-driven cancers, including breast, lung, and hematological malignancies.

Synthesis of Schiff Base Derivatives for Breast Cancer Drug Discovery Programs

Medicinal chemistry groups focused on breast cancer therapeutics should utilize this compound as the preferred intermediate for generating Schiff base libraries. Derivatives from this scaffold achieve IC50 values as low as 1.03 μg/mL against MCF-7 cells, representing a ≥10-fold potency advantage over alternative thiadiazole intermediates [2], and demonstrate validated in vivo efficacy [2].

Design of Novel Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

Neuroscience research programs targeting acetylcholinesterase inhibition should select this benzodioxole-thiadiazole scaffold as a starting point. Structurally related derivatives achieve AChE inhibition with IC50 values of 0.114 μM, approaching the potency of the clinical reference donepezil (0.0201 μM) [3], while offering a distinct chemotype suitable for intellectual property generation.

Investigation of Antibiotic Adjuvants and Efflux Pump Inhibitors

Microbiology laboratories exploring strategies to combat antimicrobial resistance should evaluate this compound as an antibiotic adjuvant candidate. Its documented ability to enhance ciprofloxacin activity against S. aureus positions it for studies on efflux pump inhibition and combination therapy approaches that are not addressable with simpler thiadiazole derivatives lacking this specific substitution pattern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.